alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate
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Overview
Description
Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate: is a chemically modified derivative of glucose. This compound is characterized by the substitution of a hydrogen atom with an iodine atom at the sixth carbon position and the acetylation of the hydroxyl groups. The molecular formula of this compound is C14H19IO9 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate typically involves the iodination of alpha-D-glucopyranose followed by acetylation. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The acetylation is usually performed using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiourea can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the iodine atom.
Hydrolysis: Alpha-D-Glucopyranose with hydroxyl groups.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate involves its interaction with specific molecular targets. The iodine atom and acetyl groups play a crucial role in its reactivity and interactions. The compound can form covalent bonds with target molecules, leading to various biochemical effects. The pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Alpha-D-Glucopyranose: The parent compound without the iodine substitution and acetylation.
6-Deoxy-6-iodo-D-glucose: Similar compound without acetylation.
Tetraacetyl-D-glucose: Similar compound without iodine substitution.
Uniqueness: Alpha-D-Glucopyranose, 6-deoxy-6-iodo-, tetraacetate is unique due to the combination of iodine substitution and acetylation, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these modifications are beneficial .
Properties
Molecular Formula |
C14H19IO9 |
---|---|
Molecular Weight |
458.20 g/mol |
IUPAC Name |
[(2S,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QSYWOQIXQODCDZ-RGDJUOJXSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CI |
Origin of Product |
United States |
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